[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-(3-phenyl-1,2-oxazol-4-yl)methanone
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Overview
Description
[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-(3-phenyl-1,2-oxazol-4-yl)methanone is a complex organic compound that features a unique combination of pyrazole, piperidine, and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-(3-phenyl-1,2-oxazol-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.
Formation of the Piperidine Ring: This involves the cyclization of a suitable amine with a dihaloalkane.
Formation of the Oxazole Ring: This can be synthesized via the cyclization of an α-haloketone with an amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine rings.
Reduction: Reduction reactions can target the carbonyl group in the oxazole ring.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may serve as a ligand for studying receptor interactions or as a probe for investigating enzyme activity.
Medicine
Medically, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound might be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of [3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-(3-phenyl-1,2-oxazol-4-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [3-(4-methyl-1H-pyrazol-5-yl)piperidin-1-yl]-(3-phenyl-1,2-oxazol-4-yl)methanone
- [3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-(3-phenyl-1,2-thiazol-4-yl)methanone
Uniqueness
The uniqueness of [3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-(3-phenyl-1,2-oxazol-4-yl)methanone lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-(3-phenyl-1,2-oxazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-2-14-11-21-22-18(14)16-9-6-10-24(12-16)20(25)17-13-26-23-19(17)15-7-4-3-5-8-15/h3-5,7-8,11,13,16H,2,6,9-10,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWHYTXXOUUBIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1)C2CCCN(C2)C(=O)C3=CON=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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